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molecular formula C3H9Br2N B2615451 2-Bromopropan-1-amine hydrobromide CAS No. 2403-33-0

2-Bromopropan-1-amine hydrobromide

Cat. No. B2615451
M. Wt: 218.92
InChI Key: RELBUBTYJUVMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04093445

Procedure details

To a cooled solution of 2-bromopropylamine hydrobromide (43.8 g., 0.20 mole) in pyridine (100 ml.) was added over a period of 40 minutes methanesulfonyl chloride (15.2 ml., 0.20 mole). The reaction mixture was stirred for 15 minutes and then diluted with ether. The remaining solid was filtered off, washed with about 200 ml. of acetone. The filtrate and washes were concentrated in vacuo. The residue was extracted with three 100 ml. portions of acetone. Upon evaporation of the acetone, 30.4 g. of a thick oil representing the title compound. The product was confirmed by infrared analysis and nuclear magnetic resonance.
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BrH:1].Br[CH:3]([CH3:6])[CH2:4][NH2:5].[CH3:7][S:8](Cl)(=[O:10])=[O:9]>N1C=CC=CC=1.CCOCC>[Br:1][CH2:6][CH2:3][CH2:4][NH:5][S:8]([CH3:7])(=[O:10])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
43.8 g
Type
reactant
Smiles
Br.BrC(CN)C
Name
Quantity
15.2 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The remaining solid was filtered off
WASH
Type
WASH
Details
washed with about 200 ml
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate and washes were concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with three 100 ml
CUSTOM
Type
CUSTOM
Details
Upon evaporation of the acetone, 30.4 g

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrCCCNS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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